molecular formula C13H13N5 B11869941 N-Benzyl-3-methyl-3H-purin-6-amine CAS No. 14671-24-0

N-Benzyl-3-methyl-3H-purin-6-amine

Cat. No.: B11869941
CAS No.: 14671-24-0
M. Wt: 239.28 g/mol
InChI Key: OZISBDKBOYPZLI-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives, a class of heterocyclic aromatic organic compounds, are of substantial interest in medicinal chemistry and chemical biology due to their potential as therapeutic agents. ontosight.aiontosight.ai These compounds can interact with a variety of biological targets, such as enzymes and receptors, to modulate physiological responses. ontosight.aiontosight.ai The purine ring system is a fundamental component of life, forming the basis of adenine (B156593) and guanine, the building blocks of DNA and RNA. mdpi.comwikipedia.org Beyond their role in genetics, purines are integral to cellular metabolism and signaling. They serve as energy carriers like ATP and GTP, are components of essential coenzymes such as NAD and FAD, and function as second messengers in signal transduction pathways. mdpi.comnih.gov

The diverse therapeutic potential of purine derivatives has been extensively investigated, with research exploring their applications as anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.gov The rapid advancements in purine-based medicinal chemistry have highlighted the capacity of these compounds to address complex medical conditions. nih.gov

Structural Characteristics and Classification of N-Benzyl-3-methyl-3H-purin-6-amine

This compound is a synthetically derived purine analogue. Its chemical structure is defined by a purine core with two specific modifications: a benzyl (B1604629) group attached to the amine at the 6-position (N6-benzylation) and a methyl group at the 3-position of the purine ring (N3-methylation).

The purine core is a heterocyclic aromatic organic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.orgnih.gov This fundamental structure is found in nature as substituted purines like adenine and guanine, which are essential components of nucleic acids. mdpi.comwikipedia.org Purines are biologically synthesized as nucleosides, where the base is attached to a ribose sugar. wikipedia.orgwikipedia.org

The biological importance of the purine system extends to its role in energy metabolism through molecules like adenosine (B11128) triphosphate (ATP) and in cellular signaling via cyclic adenosine monophosphate (cAMP). nih.govontosight.ai The metabolism of purines is a tightly regulated process, and imbalances can lead to various diseases. nih.govwikipedia.org Consequently, enzymes involved in purine metabolism are significant targets for drug development. mdpi.com

N6-Benzylation: The addition of a benzyl group to the N6 position of the purine ring is a common modification in the synthesis of purine derivatives. N6-benzyladenine and its derivatives have been studied for various biological activities, including anticancer effects. mdpi.com For instance, N6-benzyladenine has been shown to induce cell differentiation in certain leukemia cell lines. mdpi.com Research on chiral N6-benzyladenine derivatives has revealed that the stereochemistry of the benzyl group can significantly influence the compound's interaction with specific biological receptors. mdpi.comnih.govresearchgate.net The synthesis of these derivatives often involves the reaction of a 6-chloropurine (B14466) with the corresponding benzylamine (B48309). mdpi.com

N3-Methylation: Methylation at the N3 position of adenine is a type of DNA damage that can be induced by certain alkylating agents. nih.govresearchgate.net This modification is considered a cytotoxic lesion because it can halt DNA polymerization, leading to cell death. nih.govresearchgate.netnih.govresearchgate.net This property has made agents that selectively induce N3-methyladenine a subject of interest in cancer research as a potential strategy to kill tumor cells. nih.govresearchgate.net The instability of the N-glycosidic bond of N3-methyladenosine in DNA is a notable characteristic of this modification. nih.gov

Historical Context of N-Substituted Purine Research and Analogues

The study of substituted purines has a long history, dating back to the late 19th and early 20th centuries. The German chemist Emil Fischer first synthesized purine in 1898 from uric acid. wikipedia.org Early research focused on understanding the fundamental chemistry and biological roles of naturally occurring purines.

Over the decades, the focus expanded to the synthesis and investigation of a vast number of N-substituted purine analogues. This research was driven by the goal of developing new therapeutic agents with improved efficacy and selectivity. nih.gov The Traube purine synthesis, developed in 1900, provided a classic method for creating these compounds from amine-substituted pyrimidines. wikipedia.orgpharmaguideline.com This has led to the discovery of numerous purine-based drugs with a wide range of applications. pharmaguideline.com

Overview of Research Trajectories for this compound and Related Analogues

Research into this compound and its analogues is situated at the intersection of several key areas of purine chemistry. The N6-benzylation motif is explored for its potential to modulate interactions with various receptors, drawing from the extensive research on N6-benzyladenine derivatives as cytokinins and anticancer agents. mdpi.commdpi.combiorxiv.org

Simultaneously, the N3-methylation aspect brings in the context of DNA alkylation and cytotoxicity. nih.govresearchgate.net The combination of these two modifications in a single molecule presents a unique scaffold for drug discovery. Research on related compounds, such as N-benzyl-9-isopropyl-9H-purin-6-amine, has contributed to understanding the structural and biological properties of disubstituted purines. researchgate.net The synthesis of such molecules often involves multi-step processes, starting from commercially available purine precursors. researchgate.net

Current and future research is likely to focus on the synthesis of a broader range of analogues with variations in the substituents at the N3 and N6 positions. These studies will likely involve detailed biological evaluations to elucidate the structure-activity relationships and identify lead compounds for further development as potential therapeutic agents. The exploration of their effects on specific cellular targets, such as kinases or DNA processing enzymes, will be crucial in defining their mechanism of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14671-24-0

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-benzyl-3-methyl-7H-purin-6-imine

InChI

InChI=1S/C13H13N5/c1-18-9-17-12(11-13(18)16-8-15-11)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16)

InChI Key

OZISBDKBOYPZLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=NCC2=CC=CC=C2)C3=C1N=CN3

Origin of Product

United States

Biological Activities and Molecular Mechanisms of Action of N Benzyl 3 Methyl 3h Purin 6 Amine and Its Analogues

Overview of Biological Target Interactions of Purine (B94841) Derivatives

Purine derivatives, characterized by a heterocyclic ring system composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are a cornerstone of medicinal chemistry due to their structural similarity to endogenous nucleobases like adenine (B156593) and guanine. This structural mimicry allows them to interact with a vast array of biological targets, making them a "privileged scaffold" in drug discovery. These compounds are integral to fundamental biological processes, with purine nucleotides such as ATP, GTP, cAMP, and NAD serving as co-factors, substrates, and signaling molecules for numerous proteins.

The therapeutic potential of purine derivatives is extensive, with research demonstrating their efficacy as anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.gov Their mechanism of action often involves interfering with critical cellular pathways, such as the purine salvage pathway, which is vital for the proliferation of cancer cells and viruses. nih.gov A significant portion of drug-amenable targets, including enzymes and receptors, are proteins that bind purines. For instance, protein kinases, which utilize ATP for phosphorylation, and phosphodiesterases, which hydrolyze cAMP, are major targets for synthetic purine analogues. researchgate.net The development of new synthetic methods, particularly metal-mediated coupling reactions, has greatly expanded the diversity of accessible purine derivatives, allowing for precise modifications at the C2, C6, C8, N7, and N9 positions to optimize interaction with specific biological targets. oup.com

Receptor Ligand Modulatory Activity

The modulatory activity of N-Benzyl-3-methyl-3H-purin-6-amine and its analogues extends across various receptor families, a consequence of the versatile purine core structure.

Adenosine (B11128) Receptor Subtype Selectivity (A1, A2A, A3)

Purinergic signaling is mediated by two main receptor families: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP). nih.gov The P1 family is further divided into four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. nih.gov N6-substituted adenosine derivatives have been a major focus of research for achieving subtype selectivity.

Modifications at the N6-position of the purine ring are crucial for determining selectivity, particularly for the A1 and A3 subtypes. Attaching a benzyl (B1604629) ring to the N6 amine, as in N6-benzyladenosine, can confer selectivity for the human A3 adenosine receptor (A3AR). nih.gov For instance, N6-benzyladenosine is three- to four-fold more selective for the hA3AR over A1 and A2A receptors. nih.gov Further substitution on the benzyl ring can enhance this selectivity; a halogen at the 3-position, as seen in N6-(3-chlorobenzyl)adenosine, increases A3AR affinity and results in tenfold selectivity. nih.gov

While many N6-substituted adenosine agonists are A1-selective, compounds like N6-benzyl-5′-(N-ethylcarboxamido)adenosine have been identified as some of the first selective agonists for the A3 receptor. biorxiv.org The development of selective A3AR agonists is therapeutically significant, as these receptors are implicated in cardiac ischemia, cancer, arthritis, and glaucoma. nih.gov The selectivity of these compounds is often determined through competitive binding assays against radioligands specific for each receptor subtype. biorxiv.orgnih.gov

Table 1: Adenosine Receptor Selectivity of N6-Benzyladenosine Analogues This table is for illustrative purposes and synthesizes general findings from the cited literature. Specific Ki values can vary based on experimental conditions.

Compound A1 Selectivity A2A Selectivity A3 Selectivity Reference
N6-Benzyladenosine Moderate Low Moderate-High nih.gov
N6-(3-Chlorobenzyl)adenosine Moderate Low High nih.gov

Cytokinin Receptor Interactions in Planta and In Vitro

In the plant kingdom, N6-benzyladenine (BAP), a close analogue of this compound, is a potent synthetic cytokinin, a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division and differentiation. nih.govbiorxiv.orgresearchgate.net The biological effects of cytokinins are mediated by their interaction with specific membrane-bound receptors, such as AHK2, AHK3, and CRE1/AHK4 in the model plant Arabidopsis thaliana. nih.govbiorxiv.org

Studies on a variety of BAP derivatives have elucidated key structure-activity relationships for cytokinin receptor interaction. nih.gov The integrity of the N6-benzylamino group is critical for activity. Substitutions on the purine ring significantly affect receptor binding and activation. nih.govbiorxiv.org

Position 2: Introducing a halogen (e.g., chlorine) at the C2 position of the purine ring often increases the ligand's activity, particularly towards the AHK3 receptor. nih.govbiorxiv.org

Position 9: Methylation at the N9 position, as in 9-Methyl-BAP, can lead to differential activity between plant species, showing some effect in Amaranthus but not in Arabidopsis seedlings, highlighting species-specific receptor properties. biorxiv.org

Benzyl Ring: Substitutions on the benzyl ring can convert an agonist into an antagonist. For example, 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55) and 6-(2,5-dihydroxybenzylamino)purine (LGR-991) act as cytokinin receptor antagonists, blocking the receptors and leading to physiological characteristics of cytokinin deficiency, such as rapid seed germination. nih.gov

These findings demonstrate that specific analogues of N-benzyl-purin-6-amine can be designed to either activate or inhibit distinct cytokinin receptors, making them valuable tools for agricultural applications and for studying plant hormonal signaling. nih.govnih.gov

Table 2: Activity of N6-Benzyladenine (BAP) Derivatives at Arabidopsis Cytokinin Receptors This table summarizes qualitative findings on the effects of substitutions on BAP activity.

Substitution on BAP Core Effect on Receptor Interaction/Activity Primary Receptor Affected Reference
2-Halogenation Increased Agonist Activity AHK3 nih.govbiorxiv.org
9-Methylation Reduced/Altered Activity General biorxiv.org
2-Hydroxy-3-methylbenzyl Antagonist Activity CRE1/AHK4 nih.gov

G Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR88)

GPR88 is an orphan GPCR, meaning its endogenous ligand has not yet been identified. It is highly expressed in the striatal region of the brain and is considered a promising therapeutic target for neuropsychiatric conditions, including drug addiction and Parkinson's disease. nih.govnih.gov Studies using GPR88 knockout mice show that the receptor is involved in regulating the signaling of other GPCRs, such as opioid receptors. nih.gov Pharmacological research has led to the development of potent synthetic GPR88 agonists, like RTI-13951–33, which have been shown to reduce alcohol-seeking behaviors in animal models. nih.gov However, the known modulators of GPR88 are not based on a purine scaffold. The current scientific literature from the conducted searches does not provide evidence of direct interaction or modulation of GPR88 by this compound or its purine analogues.

Dopamine (B1211576) Receptor Agonism/Antagonism

There is significant interplay between the purinergic and dopaminergic systems in the central nervous system. nih.gov Adenosine receptors (P1) and dopamine receptors (D1 and D2) can form receptor heteromers, particularly in the basal ganglia, leading to complex cross-modulation. mdpi.com This interaction is crucial for motor control and is implicated in disorders like Lesch-Nyhan syndrome, which involves abnormalities in both purine and dopamine metabolism. nih.govmdpi.com

Computational studies have suggested molecular similarities between the structures of purine nucleotides (ATP and GTP) and various dopamine receptor ligands. oup.com Functionally, adenosine antagonists like theophylline (B1681296) can produce locomotor-activating effects that are dependent on the presence of dopamine, suggesting a presynaptic influence on dopamine release. nih.gov Conversely, adenosine agonists can block behaviors induced by dopamine agonists. nih.gov While this establishes a clear functional link between purine signaling and dopamine receptor activity, the reviewed literature does not specify that this compound or its direct analogues act as direct agonists or antagonists at dopamine receptors themselves. Their effects are more likely to be indirect, occurring through the modulation of adenosine receptors that are part of a heteromeric complex with dopamine receptors.

Melatonin (B1676174) Receptor (MT2) Agonism

Melatonin, the primary hormone regulating circadian rhythms, exerts its effects through two high-affinity GPCRs, MT1 and MT2. nih.gov These receptors are key targets for treating sleep disorders, depression, and other conditions linked to circadian disruption. nih.govnih.gov The MT2 receptor, in particular, is involved in mediating the phase-shifting effects of melatonin on the body's internal clock and plays a role in regulating non-REM sleep. nih.gov

Several potent MT1/MT2 receptor agonists have been developed, including ramelteon (B1678794) and agomelatine, which are used therapeutically. nih.gov Research has also focused on discovering subtype-selective ligands to better understand the distinct physiological roles of MT1 and MT2. elifesciences.org However, the chemical scaffolds of known melatonin receptor agonists are typically tryptamine-based, mimicking the endogenous ligand melatonin, or belong to other diverse chemical classes discovered through virtual screening. nih.govelifesciences.org The conducted searches of scientific literature did not yield any evidence to suggest that this compound or other purine derivatives act as agonists at the MT2 melatonin receptor. The interaction between the purinergic and melatoninergic systems appears to be indirect, with melatonin potentially modulating the expression of enzymes that regulate adenosine levels. nih.gov

Enzyme Inhibitory Profiles

Enzymes Involved in Nucleotide Metabolism

The metabolic pathways responsible for the synthesis, interconversion, and degradation of nucleotides are fundamental to cell proliferation and survival. Enzymes within these pathways are established targets for therapeutic intervention, particularly in oncology and immunology. A thorough search of scientific literature did not yield specific data on the inhibitory activity of this compound against enzymes involved in nucleotide metabolism.

DNA Repair Enzymes (e.g., O6-Alkylguanine-DNA Alkyltransferase - MGMT)

O6-Alkylguanine-DNA alkyltransferase (MGMT) is a crucial DNA repair protein that reverses alkylation at the O6 position of guanine, a type of DNA damage often induced by alkylating chemotherapeutic agents. nih.gov The expression of MGMT in cancer cells is a primary mechanism of resistance to such drugs. nih.gov

While no direct studies on the inhibition of MGMT by this compound were identified, extensive research has been conducted on a related purine analogue, O6-benzylguanine (O6-BG) . This compound acts as a pseudosubstrate and an irreversible inhibitor of MGMT. medchemexpress.comresearchgate.net It transfers its benzyl group to the active site cysteine residue of the MGMT protein, rendering the enzyme inactive. researchgate.netnih.gov This inactivation prevents the repair of cytotoxic O6-guanine lesions, thereby sensitizing tumor cells to alkylating agents. nih.govnih.gov For instance, O6-BG has been shown to enhance the cytotoxic effects of temozolomide (B1682018) and irinotecan (B1672180) in preclinical models of neuroblastoma. nih.gov In pancreatic cancer cells, O6-BG not only sensitized the cells to gemcitabine (B846) but also induced apoptosis and reduced tumor growth on its own. nih.gov

Table 1: Inhibitory Activity of O6-benzylguanine against MGMT

Compound Target Enzyme Assay Type Inhibitory Concentration (IC50) Cell Line Reference

Kinase Inhibition (e.g., Cyclin-Dependent Kinases - CDK2, Casein Kinase 1 delta - CK1δ, Phosphodiesterase 7 - PDE7, Tripartite Motif-Containing Protein 24 - TRIM24 Bromodomain, CSF1R, Tyrosine Kinase 2 - Tyk2)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery.

Despite the importance of this target class, searches for the inhibitory activity of this compound against a panel of specific kinases yielded no specific results. There is no available data documenting its activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.comnih.govnih.govmdpi.compharmgkb.org Similarly, no inhibitory data was found for Casein Kinase 1 delta (CK1δ), Phosphodiesterase 7 (PDE7), Colony-Stimulating Factor 1 Receptor (CSF1R), or Tyrosine Kinase 2 (Tyk2). nih.govnih.gov

While some research has focused on N-benzyl substituted compounds as inhibitors of the Tripartite Motif-Containing Protein 24 (TRIM24) bromodomain, these have been based on different core scaffolds, such as N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine, and are not purine analogues. nih.govphyschemres.org

N-Myristoyltransferase Inhibition

N-Myristoyltransferase (NMT) is an enzyme that attaches a myristate group to the N-terminal glycine (B1666218) of a specific set of proteins, a process crucial for protein localization and function. nih.govnih.gov NMT is considered a promising therapeutic target for infectious diseases and cancer. nih.govmdpi.comnih.govmyricxbio.comwikipedia.org A review of the literature did not identify any studies evaluating this compound as an inhibitor of NMT.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. No specific data on the inhibition of MAO by this compound could be located in the reviewed scientific literature.

Dihydroorotate Dehydrogenase Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antiproliferative and anti-inflammatory drugs. nih.govnih.govdrugbank.com There is no published research indicating that this compound possesses inhibitory activity against DHODH.

Influence on Cellular Regulatory Pathways

The interaction of this compound and its analogs with cellular machinery can lead to significant alterations in cell behavior, from proliferation to gene expression.

Effects on Cell Proliferation and Cell Cycle Regulation

Purine analogs are recognized for their antiproliferative activities. researchgate.net Some purine derivatives have been shown to induce cell cycle arrest, a crucial mechanism for controlling cell division. For instance, certain pyrazolo[3,4-d]pyrimidines, which are structurally related to purines, act as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are pivotal for cell cycle progression. mdpi.comacs.org Inhibition of CDKs can halt the cell cycle, thereby preventing the proliferation of cancer cells. mdpi.com This antiproliferative effect is a cornerstone of the antitumor potential observed in many purine derivatives.

Signal Transduction Pathway Modulation

The diverse biological activities of purine derivatives often stem from their ability to modulate various signal transduction pathways. researchgate.net These compounds can interact with a wide range of biological targets, influencing cellular processes. mdpi.com For example, some purine analogs can inhibit protein kinases, which are key players in signal transduction. mdpi.com By doing so, they can interfere with the signaling cascades that control cell growth, differentiation, and survival.

Modulation of Gene Expression

Purine analogs can also exert their effects by modulating gene expression. One of the key mechanisms is through interaction with riboswitches, which are structured RNA domains found in bacterial mRNAs that can directly bind to specific ligands and regulate gene expression. researchgate.net By binding to these riboswitches, purine analogs can alter the translation of mRNA into proteins, thereby affecting fundamental metabolic pathways in bacteria. researchgate.net

Broader Biological and Pharmacological Spectrum of Purine Derivatives

The structural versatility of the purine core allows for the development of derivatives with a wide array of pharmacological activities. mdpi.comnih.gov

Antifungal Potential:

Several purine derivatives have demonstrated promising antifungal activities. researchgate.netresearchgate.net For example, some 6-substituted purines have been found to be effective against various fungi, including Aspergillus niger and Candida tropicalis. researchgate.net The mechanism of antifungal action can involve the inhibition of crucial fungal enzymes. For instance, derivatives of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP) have been shown to inhibit inositol (B14025) polyphosphate kinases (IPKs) in fungi like Cryptococcus neoformans. nih.govacs.org Mycophenolic acid, another purine biosynthesis inhibitor, has also shown activity against C. albicans and A. fumigatus. mdpi.com

Antitubercular Potential:

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and purine derivatives have emerged as a promising class of compounds. nih.govnih.gov Several purine and 2,3-dihydropurine derivatives have shown considerable antitubercular properties. nih.gov One strategy involves targeting enzymes essential for the survival of Mycobacterium tuberculosis. For example, some purine-linked piperazine (B1678402) derivatives have been designed to inhibit MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov Furthermore, inhibitors of de novo purine biosynthesis, such as those targeting the PurF enzyme, have shown potent bactericidal activity against M. tuberculosis. researchgate.netspringernature.com

Antiviral Potential:

Purine analogs have a long history as antiviral agents. researchgate.netacs.org Synthetic 6- and 9-substituted purine derivatives have been reported for their antiviral activity, including against the hepatitis B virus. researchgate.net Acyclic purine phosphonate (B1237965) analogs have also been synthesized and evaluated for their antiviral properties. acs.org

Antitumor Potential:

The antitumor activity of purine derivatives is a significant area of research. mdpi.comresearchgate.netacs.org These compounds can act through various mechanisms, including as antimetabolites that interfere with DNA synthesis, or as inhibitors of protein kinases involved in cancer cell growth and survival. mdpi.comnih.gov For instance, purvalanol-A and seliciclib are known to inhibit cyclin-dependent kinases, demonstrating significant antitumor activity. mdpi.com The hybridization of the purine core with other heterocyclic moieties has also led to the development of potent anticancer agents. mdpi.com

Structure Activity Relationship Sar Studies of N Benzyl 3 Methyl 3h Purin 6 Amine Analogues

Methodologies in SAR Analysis

A multi-faceted approach is employed to decode the complex structure-activity relationships of N-benzylpurine analogues. This involves the rational design and synthesis of new molecules, followed by computational analysis to build predictive models.

The foundation of any SAR study is the synthesis of a carefully designed series of chemical analogues. nih.gov This process allows researchers to systematically probe the effects of structural modifications on biological activity. For purine (B94841) derivatives, this often involves introducing various substituents at key positions, such as C-2, C-6, and N-9 of the purine ring, which has been shown to enhance binding affinity and selectivity for biological targets like protein kinases. nih.gov

For instance, in the development of antifungal agents, derivatives of the dibenzyl aminopurine compound N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP) were synthesized. acs.org These efforts included replacing the benzyl (B1604629) group at the N6 position with other functional groups, such as benzylpiperidine, which led to compounds with enhanced potency. acs.orgnih.gov Similarly, a series of N-benzyl pyrimido[2,1-f]purinediones were synthesized by reacting xanthine (B1682287) derivatives with various substituted benzylamines to evaluate their affinity for adenosine (B11128) receptors. nih.gov The goal of this rational design is to create a library of compounds that can provide clear insights into how specific structural changes—such as altering a substituent or its position—influence the molecule's interaction with its target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govbiolscigroup.us The fundamental assumption is that variations in the biological activity of a group of molecules are dependent on changes in their molecular features. atlantis-press.com These studies use physicochemical descriptors to account for properties like hydrophobicity, electronics, and steric bulk. nih.gov

The resulting QSAR model is a statistically significant equation that can be used to predict the activity of newly designed, yet unsynthesized, compounds, thereby guiding further research. biolscigroup.usresearchgate.net For example, a QSAR study on the antirhinoviral activity of 9-benzylpurines analyzed electronic parameters and other physicochemical properties of substituents to understand the structural requirements for broad-spectrum activity. nih.gov The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²cv), which indicate the model's predictive power. biolscigroup.us

Comparative Molecular Field Analysis (CoMFA) is an advanced 3D-QSAR method that helps to visualize the relationship between the three-dimensional properties of a molecule and its biological activity. nih.govnih.gov In a CoMFA study, each molecule in a series is placed in a 3D grid, and its steric and electrostatic fields are calculated at various points in the grid. nih.gov These field values are then correlated with the biological activity data using statistical methods like partial least squares (PLS). nih.gov

The output of a CoMFA analysis includes 3D contour maps that highlight regions where modifications to the molecular structure are likely to impact biological potency. nih.gov For example, the maps might show that adding a bulky group in a specific area will increase activity (a sterically favored region) or that placing a positive charge in another area will decrease it (an electrostatically disfavored region). These visual guides provide a rational basis for designing new molecules with improved activity. nih.gov CoMFA is often used in conjunction with other 3D-QSAR methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), to build robust and predictive models for drug design. nih.gov

Table 1: Overview of Methodologies in SAR Analysis

Methodology Description Key Application/Example References
Rational Design & Synthesis Involves the strategic synthesis of a series of related compounds (analogues) to systematically probe how specific structural modifications affect biological activity. Synthesis of 2,6,9-trisubstituted purines to explore anticancer activity by modifying substituents at C-2, C-6, and N-9. nih.govnih.gov
QSAR A computational method that develops a mathematical equation correlating the physicochemical properties (e.g., hydrophobicity, electronics) of compounds with their biological activities to predict the potency of new molecules. Analysis of 9-benzylpurines to correlate electronic and physicochemical parameters with antirhinoviral activity. nih.govbiolscigroup.usnih.gov
CoMFA A 3D-QSAR technique that compares the steric and electrostatic fields of molecules to their biological activities, generating 3D maps that guide the design of more potent compounds. Used to study p38 MAP kinase inhibitors, providing a rational guide for the design of new anti-inflammatory agents. nih.govnih.gov

Impact of Benzyl Group Modifications on Biological Activity

Modifications to the benzyl group, a key structural component of N-Benzyl-3-methyl-3H-purin-6-amine, have a profound impact on biological activity. Both the attachment point of the benzyl group to the purine core and the substituents on its phenyl ring are critical determinants of potency and selectivity.

The position at which the benzyl group is attached to the purine scaffold is a crucial factor in determining the biological profile of the molecule. The substitution pattern on the purine ring has been extensively explored, with research showing that the introduction of substituents at the C-2, C-6, and N-9 positions can significantly enhance binding affinity and selectivity for various biological targets, including protein kinases. nih.gov

For example, studies on N9-benzyl-substituted pyrimido[2,1-f]purinediones demonstrated that this specific substitution pattern led to compounds with selective affinity for adenosine A2A receptors. nih.gov In contrast, research on xanthine derivatives has shown that 9-benzylxanthines can undergo transformation into the more stable 7-benzyl isomers under certain conditions, highlighting that different positional isomers can have varying chemical properties. researchgate.net The difficulty in preparing certain isomers, such as 9-benzyl-3-methylxanthine, further underscores the chemical challenges and distinct nature of each positional analogue. researchgate.net This demonstrates that the precise placement of the benzyl group is a key variable that medicinal chemists manipulate to fine-tune the pharmacological properties of purine-based compounds.

Substituents on the phenyl ring of the benzyl group exert significant control over the molecule's biological activity through a combination of steric, electronic, and hydrophobic effects. rsc.org These influences are generally understood through two primary mechanisms: the inductive effect, which is the withdrawal of electrons through sigma bonds by electronegative atoms, and the resonance effect, which involves the donation or withdrawal of electrons through the pi system of the aromatic ring. libretexts.org

In SAR studies of purine derivatives, a clear trend has emerged where substitutions on the benzyl ring can dramatically alter activity. For instance, in a series of 2,6,9-trisubstituted purines, the introduction of electron-withdrawing groups such as nitro (NO₂), trifluoromethyl (CF₃), or chloro (Cl) at the para-position of an aryl moiety led to a marked increase in antitumor activity. nih.gov Conversely, compounds with electron-donating groups like methoxy (B1213986) (OCH₃) or those without an electron-withdrawing group showed decreased activity. nih.gov

The specific nature of the substituent is also critical. In the development of antifungal purine analogues, the replacement of a benzyl group with a benzoyl substitution resulted in reduced activity. acs.org Further modifications, such as adding carboxylic acid or ester groups to the aryl ring, also led to significantly diminished activity. acs.orgnih.gov However, a para-substituted ester (DT-17) was notably more active than other similar compounds. acs.org

Halogenation represents a particularly important type of substitution. The presence of a trifluoromethyl group on a benzyl moiety was suggested to enhance the antifungal properties of a purine analogue, possibly by increasing its ability to penetrate fungal cells. nih.gov In another study, a meta-chlorobenzyl derivative of a purinedione was identified as the most potent ligand for the adenosine A₁ receptor. nih.gov Similarly, for nitroquinoxaline-based molecules, a para-iodo benzyl substituent, being the most hydrophobic, caused the greatest disruption of DNA base pairing and superstructure formation. nih.gov These findings highlight that modifying the electronic and steric properties of the benzyl ring is a powerful strategy for optimizing the biological activity of purine analogues.

Table 2: Examples of Substituent Effects on the Biological Activity of Purine Analogues

Parent Compound/Series Substituent Modification Effect on Biological Activity Reference
2,6,9-Trisubstituted Purines para-NO₂, -CF₃, or -Cl on arylpiperidine moiety Increased antitumor activity nih.gov
2,6,9-Trisubstituted Purines para-OCH₃ or no substituent Decreased antitumor activity nih.gov
Purine Analogue (DT-12 base) Carboxylic acid or ester on aryl ring Significantly reduced antifungal activity acs.org
Purine Analogue (DT-12 base) para-substituted ester (DT-17) Better activity than other esters (IC₅₀ = 2 µM) acs.org
Purine Analogue (TNP base) Benzylpiperidine replacing benzyl at N6 (DT-23) More potent antifungal (IC₅₀ = 0.6 µM) acs.orgnih.gov
1,3-dimethyl-9-benzylpyrimidopurinediones ortho-methoxy on benzyl ring (compound 9) Selective affinity for A₂A receptors (Kᵢ = 0.699 µM) nih.gov
1,3-dipropyl-9-benzylpyrimidopurinediones meta-chloro on benzyl ring (compound 18) Potent A₁ receptor ligand (Kᵢ = 0.089 µM) nih.gov

Influence of Linker Length between Purine and Benzyl Group

The distance and spatial freedom between the purine and benzyl groups, as defined by the linker's length and rigidity, significantly impact the biological activity of these compounds. nih.gov Studies on related 6-substituted purine analogues have demonstrated that variations in the linker can modulate the compound's ability to interact with its biological targets. nih.gov

Significance of Methyl Group at the N3 Position

The methylation at the N3 position of the purine ring is a key determinant of the biological activity and selectivity of this compound and its analogues. nih.govresearchgate.net

Steric and Electronic Contributions of N3-Methylation

The N3-methyl group introduces both steric and electronic changes to the purine core, which can profoundly affect its interaction with biological macromolecules. The methyl group on 3-methyladenine (B1666300) (3-mA) has a pronounced inhibitory effect on DNA polymerization. researchgate.net The replacement of the minor groove N-CH3 on 3-mA with a C-CH3 in its isosteric surrogate, 3-m-c3-dA, eliminates the basic nitrogen and the potential for a positive charge on the aromatic purine ring, leading to a stabilized glycosidic bond. nih.gov

This highlights the electronic contribution of N3-methylation, which can influence the charge distribution and hydrogen bonding capabilities of the purine ring. From a steric perspective, the methyl group adds bulk to the N3 position, which can either facilitate or hinder binding to a target, depending on the topology of the binding site.

Role in Receptor/Enzyme Selectivity and Affinity

The N3-methylation plays a crucial role in determining the selectivity and affinity of these compounds for specific receptors or enzymes. The presence of the N3-methyl group can influence the conformational preferences of the molecule, which in turn affects its ability to fit into a specific binding pocket. For example, in uridine (B1682114) derivatives, blocking the N3 site with a methyl group significantly reduces reactivity, underscoring the critical role of the N3 nitrogen in the compound's mechanism of action. acs.org

Effects of Other Substitutions on the Purine Heterocycle

Modifications at other positions of the purine heterocycle also play a significant role in defining the structure-activity relationship of this compound analogues.

Modifications at C2 and C8 Positions of the Purine Ring

Substitutions at the C2 and C8 positions of the purine ring can significantly alter the biological activity of the compound. The introduction of different functional groups at these positions can modulate the compound's electronic properties, steric profile, and hydrogen bonding potential. For example, in a study of 6,8,9-trisubstituted purine analogues, compounds with a phenyl group at the C8 position exhibited notable cytotoxic activity against cancer cells. nih.gov

The C8 position is particularly amenable to modification through methods like metal-assisted cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov These modifications can influence the conformational preference of the glycosidic bond and introduce new interaction points with the target protein. nih.gov

Nitrogen Position Isomerism within Purine Ring (e.g., N7, N9)

The position of the nitrogen atom in the purine ring can significantly impact the compound's biological activity. N7- and N9-substituted purine derivatives have been widely studied, and their differential biological activities are well-documented. researchgate.net While N9-substituted analogs are more common and have shown a wide range of biological activities, N7-analogs are studied less frequently but can exhibit distinct properties. researchgate.netnih.govresearchgate.net

The different positioning of the substituent on the purine ring can lead to different spatial arrangements and hydrogen bonding patterns, which in turn can result in altered selectivity and affinity for biological targets. researchgate.net

Stereochemical Considerations in SAR

The introduction of chiral centers into analogues of this compound has been a critical area of investigation in their structure-activity relationship (SAR) studies. The spatial arrangement of substituents can significantly influence the binding affinity of these compounds to their biological targets and, consequently, their biological activity. Research into structurally related N6-benzyladenine derivatives has demonstrated that enantiomers can exhibit markedly different, and sometimes opposing, biological effects.

A key focus of stereochemical SAR studies has been the introduction of a chiral center at the α-carbon of the N6-benzyl group. By adding a methyl group at this position, two enantiomers, (R)- and (S)-, are created. This seemingly minor modification can lead to profound differences in how the molecule interacts with its target receptor.

Studies on a series of chiral N6-benzyladenine derivatives have revealed that the stereochemistry of the ligand has a substantial impact on its affinity for and activation of specific receptors. For instance, in the context of cytokinin activity, which involves N6-substituted purine derivatives, the chirality of the molecule dictates whether it will act as an agonist (promoting a biological response) or an antagonist (inhibiting a biological response), or be inactive.

In one such study, various (R)- and (S)-enantiomers of N6-(α-methylbenzyl)adenine and its derivatives were synthesized and evaluated for their activity on different cytokinin receptors. The results clearly indicated that the biological response was highly dependent on the absolute configuration at the chiral center. For example, certain (S)-enantiomers were found to be potent, receptor-specific cytokinins, while their corresponding (R)-enantiomers were significantly less active or inactive. nih.gov Conversely, in some cases, the (S)-enantiomers displayed anticytokinin properties, effectively blocking the receptor. nih.gov

These findings underscore the importance of a precise three-dimensional fit between the ligand and the receptor's binding pocket. The differential activity of enantiomers suggests that specific stereochemical features are required for optimal interaction and subsequent signal transduction. The orientation of the methyl group and the phenyl ring in relation to the purine core can either facilitate or hinder the key interactions necessary for a biological response.

The following interactive data table summarizes the differential activity of selected chiral N6-benzyladenine analogues, highlighting the profound influence of stereochemistry on their biological function.

Table 1: Differential Activity of Chiral N6-Benzyladenine Analogues

Compound NameEnantiomerReceptor TargetObserved ActivityReference
N6-(α-methylbenzyl)adenine(S)AHK3Agonist (Cytokinin) nih.gov
N6-(α-methylbenzyl)adenine(R)AHK3Low Activity nih.gov
2-Fluoro-N6-(α-methylbenzyl)adenine(S)AHK3Agonist (Cytokinin) nih.gov
2-Fluoro-N6-(α-methylbenzyl)adenine(R)AHK3Low Activity nih.gov
N6-(α-methylbenzyl)adenosine(S)AHK2, CRE1/AHK4Antagonist (Anticytokinin) nih.gov
N6-(α-methylbenzyl)adenosine(R)AHK2, CRE1/AHK4Inactive nih.gov

While these studies were conducted on N6-benzyladenine derivatives, the principles of stereoselectivity are highly relevant to the SAR of this compound analogues. The presence of the 3-methyl group on the purine ring would further modify the electronic and steric properties of the molecule, potentially leading to unique stereochemical requirements for activity at various biological targets. Future research in this area will likely focus on the synthesis and biological evaluation of enantiomerically pure this compound analogues to fully elucidate the role of stereochemistry in their SAR.

Computational Chemistry and Biophysical Characterization of N Benzyl 3 Methyl 3h Purin 6 Amine Interactions

Molecular Modeling Techniques for Ligand-Target Interactions

Molecular modeling encompasses a suite of computational tools that are instrumental in visualizing and analyzing the intricate dance between a ligand, such as N-Benzyl-3-methyl-3H-purin-6-amine, and its biological receptor. These in silico methods provide a powerful lens to examine the structural and energetic determinants of molecular recognition.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when it binds to a target protein. For this compound, docking simulations are pivotal in identifying its most likely binding pose within the active site of a receptor. These simulations can reveal critical intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that stabilize the ligand-protein complex. By understanding the specific amino acid residues involved in these interactions, researchers can gain insights into the basis of the compound's affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective. By simulating the movements of atoms over time, MD can assess the conformational flexibility of both this compound and its target protein upon binding. These simulations are crucial for evaluating the stability of the predicted binding pose and the key interactions over a period of time, providing a more realistic representation of the physiological environment. The trajectory of the complex can highlight important conformational changes and the role of solvent molecules in mediating the interaction.

Pharmacophore Model Generation and Validation

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. For this compound, a pharmacophore model can be developed based on its known structure and activity. This model will typically define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. Such models are invaluable for virtual screening of large chemical databases to identify novel compounds with a similar interaction profile and potential biological activity. The predictive power of the pharmacophore model is rigorously validated against known active and inactive compounds.

In Silico Prediction of Biological Activities

Computational methods extend beyond structural analysis to the prediction of the biological effects of this compound. These predictive models are a key component of modern drug discovery, enabling the prioritization of compounds for experimental testing.

Ligand Efficiency and Binding Free Energy Calculations

Ligand efficiency (LE) is a metric that relates the potency of a compound to its size, typically the number of non-hydrogen atoms. It provides a measure of the binding energy per atom, allowing for the comparison of the "quality" of binding across different molecules. Calculating the LE for this compound helps to assess its optimization potential as a lead compound.

Binding free energy calculations, using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more quantitative estimation of the binding affinity. These calculations dissect the total binding energy into contributions from different types of interactions, offering a deeper understanding of the driving forces behind the binding of this compound to its target.

Biophysical Assays for Characterization of Interactions

Experimental validation of computational predictions is a cornerstone of rigorous scientific investigation. Biophysical assays provide direct, quantitative measurements of the interactions between this compound and its biological targets. Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction. Surface Plasmon Resonance (SPR) is another powerful biophysical technique that offers real-time kinetic data, determining the association (kon) and dissociation (koff) rates of the binding event. These experimental data are essential for confirming the direct interaction and for validating the accuracy of the computational models.

In Vitro Binding Assays (e.g., competitive binding assays)

No information is available in the public scientific literature regarding the in vitro binding properties of this compound. Studies detailing its binding affinity (such as Kd or Ki values) to specific protein targets, receptors, or other biological molecules have not been published.

Enzyme Activity Assays (e.g., biochemical assays)

There are no published research findings on the effects of this compound in enzyme activity assays. Data concerning its potential inhibitory (e.g., IC50 values) or activating effects on specific enzymes are not available.

Cell-Based Functional Assays to Confirm Biological Activity

No studies documenting the effects of this compound in cell-based functional assays were identified. Consequently, there is no information on its biological activity in a cellular context, such as effects on cell viability, proliferation, signaling pathways, or other cellular functions.

Pre Clinical Research Concepts and Therapeutic Potential Conceptual Focus

Conceptualization of Potential Therapeutic Applications for N-Benzyl-3-methyl-3H-purin-6-amine and its Analogues

The therapeutic potential of this compound and its analogs can be conceptualized based on the well-established biological activities of the purine (B94841) scaffold. Purines are fundamental components of nucleic acids and coenzymes, and their derivatives are known to modulate a variety of biological processes. nih.gov The modular nature of the purine core allows for systematic chemical modifications, enabling the exploration of diverse therapeutic applications. nih.gov

The benzyl (B1604629) group attached to the amine at the 6-position and the methyl group at the 3-position of the purine ring in this compound are key determinants of its potential biological activity. These substitutions can influence the compound's binding affinity and selectivity for various protein targets. The nitrogen atoms within the purine ring system can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of proteins. nih.gov Furthermore, the aromatic nature of the purine and benzyl rings supports π-π stacking and hydrophobic interactions, which are crucial for target engagement. nih.gov

Based on the activities of other substituted purines, potential therapeutic applications for this compound could be explored in areas such as:

Oncology: Many purine derivatives exhibit anticancer properties by targeting protein kinases, which are often dysregulated in cancer cells. nih.gov The pyrimidine (B1678525) scaffold, a core component of the purine structure, is instrumental in binding to the ATP-binding site of kinases, thereby inhibiting their activity and downstream signaling pathways that promote cell proliferation. nih.gov

Virology: As analogs of endogenous nucleosides, purine derivatives can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

Immunomodulation: Adenosine (B11128) receptors, which are key regulators of immune responses, are a well-known target for purine-based compounds. Allosteric modulators of adenosine receptors, for instance, represent a promising avenue for the development of drugs with site-specific action. nih.gov

In Vitro Pharmacological Profiling in Disease-Relevant Cellular Models

To investigate the therapeutic potential of this compound, a comprehensive in vitro pharmacological profiling in disease-relevant cellular models would be essential. This would involve a series of experiments designed to assess the compound's biological effects at the cellular level.

Initial screening would likely involve cytotoxicity assays across a panel of human cancer cell lines to identify any potential anti-proliferative activity. For instance, cell lines representing different cancer types such as lung (e.g., A549), breast (e.g., MCF7), and colon (e.g., HCT116) could be utilized. nih.gov The half-maximal inhibitory concentration (IC50) would be determined to quantify the compound's potency.

Should the compound exhibit significant cytotoxic effects, subsequent studies would aim to elucidate its mechanism of action. This could involve:

Cell Cycle Analysis: Techniques like flow cytometry can determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a hallmark of many anticancer drugs. medscape.com

Apoptosis Assays: Investigating whether the compound induces programmed cell death (apoptosis) through methods such as Annexin V staining or caspase activity assays.

Kinase Inhibition Assays: Given the importance of kinases as drug targets, profiling the compound's inhibitory activity against a panel of relevant kinases would be a critical step.

The following table provides a conceptual overview of an in vitro screening cascade for this compound:

Assay Type Cellular Model/Target Parameter Measured Conceptual Rationale
Cytotoxicity AssayPanel of Cancer Cell Lines (e.g., MCF7, A549, HCT116)IC50To determine the anti-proliferative activity and potency.
Cell Cycle AnalysisSelected sensitive cell lineCell cycle distributionTo identify if the compound causes cell cycle arrest.
Apoptosis AssaySelected sensitive cell lineAnnexin V/Propidium Iodide stainingTo confirm if cell death occurs via apoptosis.
Kinase Panel ScreenRecombinant KinasesInhibition constant (Ki)To identify specific kinase targets.

Development of Lead Compounds and Optimization Strategies

Following initial in vitro validation, the development of this compound as a lead compound would necessitate a structured optimization strategy to enhance its pharmacological properties.

Lead optimization in purine chemistry often involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. A key methodology is the establishment of a robust Structure-Activity Relationship (SAR). This involves synthesizing and testing a series of analogs where specific parts of the molecule are systematically varied. For this compound, this could involve modifications at several positions:

The Benzyl Group: Introducing substituents on the phenyl ring (e.g., halogens, nitro, or methyl groups) could enhance anti-proliferative activity. nih.gov

The Purine Core: Modifications to the purine scaffold itself, such as the introduction of different substituents at the C2 or C8 positions.

The N3-Methyl Group: Exploring the impact of different alkyl groups at the N3 position on activity and selectivity.

The synthesis of such analogs often employs transition metal-catalyzed cross-coupling reactions, which are efficient methods for creating substituted purine derivatives. elsevierpure.com

Enhancing the selectivity and potency of a lead compound is paramount to minimizing off-target effects and improving therapeutic efficacy. Several strategies can be employed:

Structure-Based Drug Design: If the crystal structure of the target protein is known, computational docking studies can be used to predict how analogs of this compound might bind. This allows for the rational design of modifications that improve binding affinity and selectivity.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead.

Introduction of Specific Functional Groups: The introduction of fluorine atoms, for example, has been shown to significantly improve the biological activity of some drug candidates. nih.gov

The table below outlines conceptual strategies for optimizing this compound:

Optimization Goal Strategy Example Modification Rationale
Enhance PotencyStructure-Activity Relationship (SAR) StudiesSubstitution on the benzyl ringTo identify substituents that improve binding affinity.
Improve SelectivityStructure-Based DesignModify substituents to exploit differences in the active sites of target vs. off-target proteins.To reduce off-target effects and potential toxicity.
Enhance BioavailabilityPhysicochemical Property ModulationIntroduction of polar groupsTo improve solubility and absorption.

Complex diseases like cancer often involve multiple dysregulated pathways. Designing drugs that can modulate more than one target simultaneously, known as dual-target or multi-target modulators, is an emerging therapeutic strategy. nih.gov This can lead to synergistic efficacy and may help overcome drug resistance. nih.gov

For this compound, this could involve designing analogs that not only inhibit a primary kinase target but also modulate a secondary target involved in a complementary signaling pathway. This can be achieved by incorporating pharmacophoric features known to bind to the second target into the purine scaffold. rsc.org For example, hybrid molecules combining a purine core with another pharmacophore, such as a quinoline (B57606) fragment, could be designed to have dual DNA intercalating and kinase inhibitory activity. nih.gov

Conceptual Role in Animal Models of Disease for Efficacy Evaluation

Once an optimized lead compound based on the this compound scaffold is identified, its efficacy would need to be evaluated in animal models of disease. This step is crucial for understanding the compound's in vivo activity and provides a bridge to potential clinical applications.

For an oncology indication, this would typically involve xenograft models where human cancer cells are implanted into immunocompromised mice. The primary objective of these studies would be to assess the compound's ability to inhibit tumor growth. Key aspects of the study design would include:

Selection of an appropriate animal model: The choice of cancer cell line for the xenograft should be based on the in vitro sensitivity profile of the compound.

Establishment of the tumor: Once tumors reach a palpable size, the animals would be randomized into control and treatment groups.

Evaluation of tumor growth: Tumor volume would be measured regularly throughout the study to assess the anti-tumor efficacy of the compound compared to a vehicle control.

It is important to note that these in vivo studies are conceptual and would be designed to evaluate the efficacy of a lead compound derived from this compound, not to determine clinical outcomes. The data gathered would be essential for making go/no-go decisions for further pre-clinical development.

Future Research Directions and Emerging Paradigms in Purine Medicinal Chemistry

The field of medicinal chemistry is continually evolving, with purine analogs remaining a cornerstone of drug discovery due to their inherent biological relevance. acs.orgbldpharm.com The structural framework of this compound, featuring a substituted purine core, positions it within several emerging research paradigms.

Future investigations will likely focus on elucidating the specific cellular targets of this compound. The diverse biological activities of purine derivatives stem from their ability to interact with a wide range of biomolecules, including kinases, polymerases, and G-protein coupled receptors (GPCRs). nih.gov A key research direction will be the comprehensive screening of this compound against panels of these enzymes and receptors to identify its primary mechanism of action.

A significant emerging paradigm in drug discovery is the use of computational modeling and artificial intelligence to predict biological activity and guide synthetic efforts. Structure-activity relationship (SAR) studies, which correlate specific structural features with biological outcomes, will be crucial. For instance, systematic modifications to the benzyl and methyl groups of this compound could be guided by computational docking simulations to optimize interactions with a putative target.

Furthermore, the concept of polypharmacology, where a single compound is designed to interact with multiple targets, is gaining traction for the treatment of complex diseases like cancer. The purine scaffold is well-suited for this approach. Future research could explore the potential of this compound and its analogs to modulate multiple signaling pathways implicated in disease pathogenesis.

Another critical area of future research is the development of more sophisticated and biologically relevant screening assays. The use of three-dimensional (3D) cell cultures, organoids, and patient-derived xenografts can provide a more accurate prediction of a compound's efficacy and potential for clinical translation compared to traditional two-dimensional cell cultures.

The exploration of novel drug delivery systems also represents a promising future direction. Encapsulating purine derivatives like this compound in nanoparticles or conjugating them to targeting moieties could enhance their delivery to specific tissues, thereby increasing efficacy and reducing potential off-target effects.

Interactive Table: Potential Research Trajectories for this compound

Research Area Focus Potential Outcome
Target Identification Kinase, Polymerase, and GPCR screening Elucidation of the primary mechanism of action.
Structure-Activity Relationship (SAR) Studies Modification of benzyl and methyl groups Optimization of potency and selectivity.
Polypharmacology Investigation of multi-target engagement Development of treatments for complex diseases.
Advanced Screening Models Utilization of 3D cell cultures and organoids More accurate prediction of in vivo efficacy.

Q & A

What are the most reliable synthetic routes for N-Benzyl-3-methyl-3H-purin-6-amine, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis of N-substituted purines typically involves alkylation or nucleophilic substitution reactions. For example, a method analogous to the synthesis of 9-methyl-2-phenethyl-9H-purin-6-amine (LIB_352) involves refluxing a precursor with trifluoromethanesulfonic acid (TfOH) in anhydrous dichloromethane under nitrogen, followed by purification via flash chromatography . Key optimizations include:

  • Temperature control : Maintaining 0°C during acid addition to prevent side reactions.
  • Solvent selection : Anhydrous CH₂Cl₂ minimizes hydrolysis.
  • Purification : Gradient elution (e.g., cyclohexane/ethyl acetate) improves purity.
    Alternative routes may use benzyl halides and purine derivatives in the presence of a base (e.g., K₂CO₃), as seen in related amine alkylations .

How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?

Answer:
X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation. For example, the structure of N-Benzyl-9-isopropyl-9H-purin-6-amine was resolved using SHELXL, which is robust for small-molecule refinement even with twinned data . Complementary methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl proton signals at ~4.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching calculated mass).

What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Answer:
Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Kinase or protease inhibition assays, given the purine scaffold’s role in ATP-mimetic compounds .

How can researchers resolve contradictions in biological activity data for this compound derivatives?

Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Replicate experiments : Triplicate runs with blinded controls to reduce bias.
  • Stability testing : HPLC monitoring of compound degradation under assay conditions (e.g., pH, temperature) .
  • Meta-analysis : Cross-referencing data with structurally similar compounds (e.g., 6-benzyladenine derivatives) to identify trends .

What advanced strategies are used to optimize the structure-activity relationship (SAR) of this compound?

Answer:
SAR optimization involves:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the purine C2 position to enhance binding affinity .
  • Scaffold hopping : Replacing the benzyl group with heteroaromatic moieties (e.g., pyridinyl) to improve solubility .
  • Molecular docking : Using AutoDock Vina to predict interactions with target proteins (e.g., cyclin-dependent kinases) .

What methodologies are employed to study the pharmacokinetics of this compound in preclinical models?

Answer:
Key pharmacokinetic parameters (e.g., bioavailability, half-life) are assessed via:

  • In vivo absorption : Oral/intraperitoneal administration in rodent models, followed by LC-MS/MS plasma analysis .
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to measure intrinsic clearance.
  • Tissue distribution : Radiolabeled compound tracking using autoradiography .

How can computational chemistry aid in the design of this compound analogs with improved selectivity?

Answer:
Computational tools include:

  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular Dynamics (MD) : Simulating ligand-protein binding dynamics (e.g., with kinases) to identify critical interactions.
  • QSAR modeling : Building regression models correlating substituent descriptors (e.g., logP, polar surface area) with activity .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:
Scale-up challenges include:

  • Purification : Transitioning from flash chromatography to recrystallization for cost efficiency.
  • Yield optimization : Avoiding dimerization/polymerization by controlling stoichiometry and reaction time .
  • Safety : Handling hazardous reagents (e.g., TfOH) in large batches requires specialized equipment .

How can researchers validate the target engagement of this compound in cellular assays?

Answer:
Validation methods include:

  • Cellular thermal shift assay (CETSA) : Measuring target protein stabilization upon ligand binding.
  • RNA interference (RNAi) : Knockdown of putative targets to observe loss of compound efficacy.
  • Pull-down assays : Using biotinylated analogs to isolate and identify bound proteins .

What analytical techniques are critical for detecting impurities in this compound batches?

Answer:

  • HPLC-DAD : To quantify impurities >0.1% using a C18 column and gradient elution.
  • NMR spectroscopy : ¹H NMR to detect residual solvents (e.g., CH₂Cl₂) or unreacted precursors.
  • Elemental analysis : Confirming C, H, N content within ±0.4% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.